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molecular formula C8H15N3 B8728480 2-(2-Ethyl-5-methyl-2H-pyrazol-3-yl)-ethylamine CAS No. 955403-37-9

2-(2-Ethyl-5-methyl-2H-pyrazol-3-yl)-ethylamine

Cat. No. B8728480
M. Wt: 153.22 g/mol
InChI Key: RFVGVUYAVQYQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834028B2

Procedure details

[2-(2-Ethyl-5-methyl-2H-pyrazol-3-yl)-ethyl]-carbamic acid benzyl ester (818 mg, 2.85 mmol) was dissolved in methanol (8 ml) and added to a suspension of Pd—C (10%, 163 mg) in methanol (8 ml), put under an atmosphere of hydrogen (1 bar) and stirring at rt was continued for 45 minutes. The reaction mixture was filtered over a pad of celite and the filtrate was concentrated under reduced pressure to give 408 mg (93.7%) of 2-(2-Ethyl-5-methyl-2H-pyrazol-3-yl)-ethylamine. LC-MS: tR=0.20 min, broad peak; [M+H]+=no ionization.
Name
[2-(2-Ethyl-5-methyl-2H-pyrazol-3-yl)-ethyl]-carbamic acid benzyl ester
Quantity
818 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
163 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:10][CH2:11][CH2:12][C:13]1[N:14]([CH2:19][CH3:20])[N:15]=[C:16]([CH3:18])[CH:17]=1)C1C=CC=CC=1>CO.[Pd]>[CH2:19]([N:14]1[C:13]([CH2:12][CH2:11][NH2:10])=[CH:17][C:16]([CH3:18])=[N:15]1)[CH3:20]

Inputs

Step One
Name
[2-(2-Ethyl-5-methyl-2H-pyrazol-3-yl)-ethyl]-carbamic acid benzyl ester
Quantity
818 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(NCCC=1N(N=C(C1)C)CC)=O
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Name
Quantity
163 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)N1N=C(C=C1CCN)C
Measurements
Type Value Analysis
AMOUNT: MASS 408 mg
YIELD: PERCENTYIELD 93.7%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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